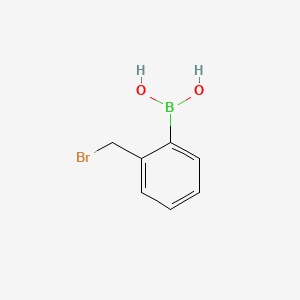
2-Bromomethylphenylboronic acid
Cat. No. B1271537
Key on ui cas rn:
91983-14-1
M. Wt: 214.85 g/mol
InChI Key: MYVJCOQGXCONPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06551831B2
Procedure details


A suspension of 2-methylphenylboronic acid (10.65 g), N-bromosuccinimide (NBS, 16.86 g) and 2,2′-azobisisobutyronitrile (AIBN, 1.708 g) in carbon tetrachloride (1000 mL) was heated in an oil bath at 82° C. to reflux for 2 hours under anhydrous condition. Cooled the reaction mixture to room temperature and filtered off the solid. Extracted the filtrate with water (2×200 mL). The organic layer was separated, dried over MgSO4 and concentrated in vacuo to dryness. Redissolved the solid in methanol (100 mL) and added ethyl acetate (1000 mL) to it. The resultant precipitate was collected, washed with ethyl acetate (2×50 mL) and dried in the air. The filtrate was concentrated to a small volume and a second crop of solid was also collected. The combined solid was dried in an oven under high vacuum at 50° C. overnight. There was obtained 6.48 g (39%) of product.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([OH:10])[OH:9].[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([OH:10])[OH:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.65 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
16.86 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
1.708 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours under anhydrous condition
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooled the reaction mixture to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off the solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extracted the filtrate with water (2×200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Redissolved the solid in methanol (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added ethyl acetate (1000 mL) to it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (2×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in the air
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to a small volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a second crop of solid was also collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined solid was dried in an oven under high vacuum at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=C(C=CC=C1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.48 g | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

